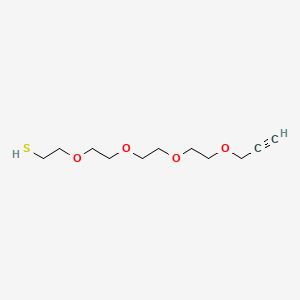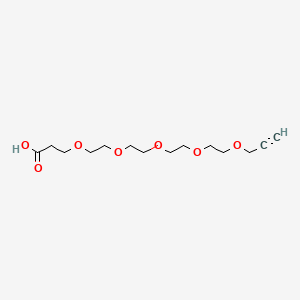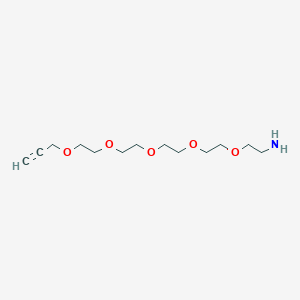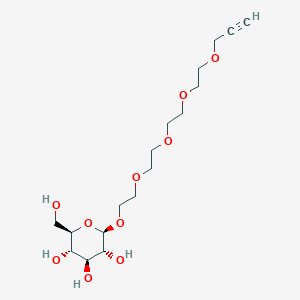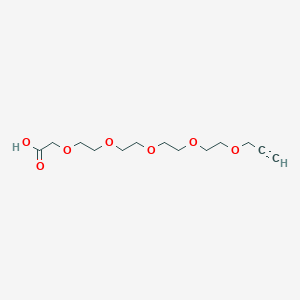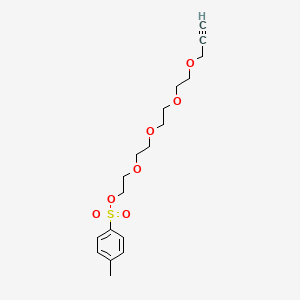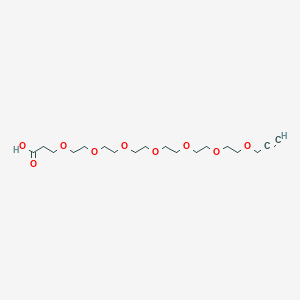![molecular formula C19H13F5N6 B610330 5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine CAS No. 1610964-64-1](/img/structure/B610330.png)
5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
This compound is a light yellow to brown powder or crystals . It has a molecular weight of 150.16 . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity : This compound has been synthesized as part of a study on fluorinated heterocyclic compounds for pharmacological screening. The synthesized compounds, including derivatives of this molecule, have shown moderate antimicrobial and in vitro anti-inflammatory activity (Binoy, Nargund, Nargund, & Nargund, 2021).
Antitumor and Kinase Inhibitory Activities : There have been studies on benzimidazole derivatives of the compound for their antitumor effects and inhibitory activities against Aurora A kinase and KSP. These studies have found that some derivatives exhibit significant antitumor activity (Abd El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).
Synthesis for Medical Applications : The compound has been synthesized and studied in the context of medical applications, particularly as part of the process for developing antitumor agents like nilotinib and broad-spectrum antifungal agents like voriconazole. These studies focus on efficient synthesis methods and the characterization of the compound (Cong-zhan, 2009); (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).
Inactivation of Human Cytochrome P450 2D6 : The compound has been identified as an inactivator of human cytochrome P450 2D6, a crucial enzyme in drug metabolism. Studies in this area have explored how the compound interacts with and affects the function of this enzyme (Livezey, Nagy, Diffenderfer, Arthur, Hsi, Holton, & Furge, 2012).
Antifungal Activity : Some derivatives of this compound have been synthesized and tested for their antifungal activities against various pathogens. Certain derivatives exhibited higher antifungal activity compared to standard treatments (Wu, Lan, Wu, & Fei, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWOOPCEXYVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1610964-64-1 |
Source


|
| Record name | Unesbulin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNESBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of PTC596?
A1: PTC596 is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]
Q2: What are the downstream effects of PTC596 treatment on cancer cells?
A2: PTC596's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:
- Apoptosis Induction: PTC596 induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]
- Downregulation of MCL1: PTC596 treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]
- Sensitization to Ionizing Radiation: In DIPG cells, PTC596 sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining PTC596 with radiotherapy.
Q3: Does PTC596 affect the tumor microenvironment?
A3: Studies in lung cancer models suggest that PTC596 treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []
Q4: What is the preclinical evidence supporting the use of PTC596 in cancer treatment?
A4: Extensive preclinical data support the potential of PTC596 as an anticancer agent:
- In vitro efficacy: PTC596 demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]
- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that PTC596 can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]
- Synergistic effects: PTC596 exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.
Q5: What clinical trials have been conducted with PTC596?
A5: PTC596 has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored PTC596 in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]
Q6: What are the main findings from the completed Phase 1 clinical trial of PTC596 as a single agent?
A6: The Phase 1 trial evaluating PTC596 as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []
Q7: What is the current status of PTC596 clinical development?
A7: Information on the current status of PTC596's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.
Q8: What are the known resistance mechanisms associated with PTC596?
A8: Research on resistance mechanisms to PTC596 is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of PTC596's anti-myeloma activity. []
Q9: Are there any biomarkers that can predict response to PTC596?
A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to PTC596-based combination therapies:
- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of PTC596 and the MCL1 inhibitor S63845. []
- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of PTC596 and the MEK inhibitor trametinib. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



